B(C6F5)3-catalyzed stepwise 1,5-hydride migration/cyclization: diastereoselective construction of carbocyclic β-amino acid derivatives†
Organic Chemistry Frontiers Pub Date: 2023-12-11 DOI: 10.1039/D3QO01637D
Abstract
Concerted 1,5-hydride migration/cyclization reactions represent an efficient approach for the construction of six-membered cyclic scaffolds. However, their applications are severely restricted by the requirement of strongly electron-withdrawing functional groups, expanding conjugation and branched substituents. Herein, a stepwise 1,5-hydride migration/cyclization reaction enabled by B(C6F5)3 is established, where the above limitations could be overcome. The substrate scope is considerably expanded, and a series of amine-tethered simple aliphatic α,β-unsaturated acid derivatives are well compatible, delivering the corresponding six-membered carbocyclic β-amino acid derivatives with complete diastereoselectivity.
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Journal Name:Organic Chemistry Frontiers
Research Products
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CAS no.: 10294-48-1